4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C13H17NO5S and a molecular weight of 299.34 g/mol. This compound is classified as an aromatic sulfonamide derivative, which indicates its structure includes a sulfonamide functional group attached to an aromatic moiety. It is primarily used in scientific research, particularly in studies related to medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers and databases, including PubChem and commercial chemical vendors. It falls under the category of sulfonamides, which are known for their antibacterial properties, and can also be classified as an amino acid derivative due to its butanoic acid backbone.
The synthesis of 4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid typically involves multi-step organic reactions. One common approach includes:
These steps may require specific conditions such as controlled temperatures, solvents, and catalysts to ensure high yields and purity.
The molecular structure of 4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid can be represented as follows:
CC(C(=O)O)N(C)S(=O)(=O)c1ccc(C(=O)C)cc1
This notation provides a concise way to represent the structure in computational chemistry applications.
4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid can participate in various chemical reactions:
These reactions are essential for understanding the reactivity and potential applications of the compound in synthetic chemistry.
The mechanism of action for 4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid largely depends on its biological targets. As a sulfonamide derivative, it may interact with bacterial enzymes involved in folate synthesis, thereby exhibiting antimicrobial properties. Additionally, its structure suggests potential interactions with neurotransmitter systems, possibly influencing GABAergic activity due to its structural similarity to gamma-aminobutyric acid.
These properties are crucial for practical applications in laboratory settings.
4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid has several scientific applications:
These applications highlight the importance of this compound in advancing scientific knowledge and developing new therapeutic agents.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3